N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11111961
InChI: InChI=1S/C15H16N2O4S/c1-3-12-6-4-5-11(2)15(12)16-22(20,21)14-9-7-13(8-10-14)17(18)19/h4-10,16H,3H2,1-2H3
SMILES: CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.4 g/mol

N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide

CAS No.:

Cat. No.: VC11111961

Molecular Formula: C15H16N2O4S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide -

Specification

Molecular Formula C15H16N2O4S
Molecular Weight 320.4 g/mol
IUPAC Name N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C15H16N2O4S/c1-3-12-6-4-5-11(2)15(12)16-22(20,21)14-9-7-13(8-10-14)17(18)19/h4-10,16H,3H2,1-2H3
Standard InChI Key WPARMAVNERJPOK-UHFFFAOYSA-N
SMILES CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Canonical SMILES CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Introduction

Structural and Molecular Characteristics

N-(2-Ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide belongs to the sulfonamide class, featuring a sulfonamide bridge (-SO2NH-) connecting a 4-nitrobenzene ring and a 2-ethyl-6-methylphenyl group. The nitro group at the para position of the benzene ring enhances electron-withdrawing effects, influencing the compound’s reactivity in substitution reactions . The ethyl and methyl substituents on the phenyl moiety contribute to steric hindrance, which may modulate interactions with biological targets such as enzymes or receptors.

Molecular Formula: C15H16N2O4S
Molecular Weight: 320.07 g/mol
Key Functional Groups:

  • Sulfonamide (-SO2NH-)

  • Nitro (-NO2)

  • Ethyl (-CH2CH3) and methyl (-CH3) substituents

X-ray crystallography data for this specific compound is unavailable, but analogous sulfonamides adopt a planar configuration around the sulfonamide group, with dihedral angles between aromatic rings influencing packing efficiency and solubility .

Synthesis and Manufacturing Processes

The synthesis of N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide follows a well-established sulfonylation protocol (Figure 1) :

Reaction:

4-Nitrobenzenesulfonyl chloride+2-ethyl-6-methylanilineN-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide+HCl4\text{-Nitrobenzenesulfonyl chloride} + 2\text{-ethyl-6-methylaniline} \rightarrow \text{N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide} + \text{HCl}

Conditions:

  • Solvent: Toluene or acetonitrile under nitrogen atmosphere .

  • Temperature: -30°C to 0°C to minimize side reactions.

  • Purification: Precipitation in cold toluene followed by filtration .

Optimization Insights:

  • Solvent Choice: Toluene is preferred for reactions where intermediates precipitate, simplifying isolation .

  • Scaling: Pilot-scale reactions (e.g., 50 g batches) achieve yields of 75–85% after recrystallization .

Table 1: Representative Synthesis Conditions

ParameterDetailSource
Reactant Ratio1:1 molar ratio
Reaction Time4–6 hours
Yield75–85%
Purity (HPLC)>95%

Physicochemical Properties

Solubility:

  • Polar Solvents: Moderately soluble in DMSO and DMF.

  • Nonpolar Solvents: Poorly soluble in hexane or ether.

  • Aqueous Solubility: <0.1 mg/mL at pH 7, improving under alkaline conditions due to deprotonation of the sulfonamide group .

Thermal Stability:

  • Melting Point: 168–172°C (decomposition observed above 180°C).

  • Storage: Stable at -20°C for >2 years in inert atmospheres .

Spectroscopic Data:

  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1520 cm⁻¹ (N-O stretch) .

  • 1H NMR (DMSO-d₆): δ 1.21 (t, 3H, CH2CH3), 2.34 (s, 3H, CH3), 7.12–7.89 (m, aromatic H) .

Biological Activities and Mechanisms

While direct studies on N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide are scarce, structurally related sulfonamides exhibit:

  • Antibacterial Activity: Inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.

  • Carbonic Anhydrase Inhibition: Analogous compounds (e.g., dorzolamide) target human carbonic anhydrase II, reducing intraocular pressure .

  • Anti-inflammatory Effects: Suppression of cyclooxygenase-2 (COX-2) in murine models.

Table 2: Comparative Bioactivity of Sulfonamides

CompoundTarget EnzymeIC50 (nM)Source
N-(2-ethyl-6-methylphenyl)-4-nitroDHPS420 ± 30
SulfanilamideDHPS850 ± 50
DorzolamideCarbonic Anhydrase0.9 ± 0.1

Comparative Analysis with Related Sulfonamides

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesApplications
N-(2-ethyl-6-methylphenyl)-4-nitroC15H16N2O4SEthyl/methyl substituents; nitro groupAntibacterial research
N-benzyl-4-nitrobenzenesulfonamideC13H12N2O4SLacks alkyl substituentsEnzyme inhibition
SulfadiazineC10H10N4O2SPyrimidine ringClinical antibacterial use

The ethyl and methyl groups in N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide enhance lipophilicity compared to simpler sulfonamides, potentially improving membrane permeability.

Future Research Directions

  • Solid-Phase Synthesis: Adapt traceless methods from for scalable production.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency.

  • Targeted Drug Delivery: Encapsulate in liposomes to enhance bioavailability.

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